molecular formula C18H14FN3O3S B2797684 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide CAS No. 923156-33-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2797684
CAS No.: 923156-33-6
M. Wt: 371.39
InChI Key: MDEMYPMVWINRID-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide features a thiazole core substituted with a 4-fluorophenyl group at the 2-position and an ethyl linker at the 4-position. The ethyl chain connects to a 2-nitrobenzamide moiety. The nitro group at the benzamide’s 2-position is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence binding interactions.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)18-21-14(11-26-18)9-10-20-17(23)15-3-1-2-4-16(15)22(24)25/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMYPMVWINRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves the inhibition of specific enzymes and proteins. The thiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This results in the disruption of essential cellular processes, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()
  • Structural Differences :
    • Benzamide substitution: 4-fluoro vs. 2-nitro.
    • Thiazole substituent: Phenyl vs. 4-fluorophenyl.
  • The phenyl group on the thiazole lacks the fluorine atom, which could decrease metabolic stability compared to the fluorinated analog .
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride ()
  • Structural Differences: Core heterocycle: Benzo[d]thiazole vs. thiazole. Substituents: Piperidin-1-ylsulfonyl and dimethylaminoethyl groups.
  • The piperidin-1-ylsulfonyl group introduces a bulky, polar substituent, likely improving solubility but reducing membrane permeability .
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
  • Structural Differences: Amide type: Pivalamide (tert-butyl) vs. nitrobenzamide. Substituents: 2,6-difluorobenzylamino vs. 4-fluorophenyl.
  • Key Implications :
    • The pivalamide group enhances metabolic stability due to steric hindrance but may reduce solubility.
    • The 2,6-difluoro substitution on the benzyl group could increase steric bulk and alter target selectivity .

Physicochemical and Electronic Properties

Compound Key Substituents LogP (Predicted) Electron Effects
Target Compound 2-nitrobenzamide, 4-fluorophenyl ~3.2* Strong electron-withdrawing (NO₂)
4-fluoro-N-[2-(2-phenyl-thiazol-4-yl)ethyl]benzamide 4-fluorobenzamide, phenyl ~2.8* Moderate electron-withdrawing (F)
N-(4-(piperidin-1-ylsulfonyl)benzamide) Piperidin-1-ylsulfonyl ~1.5* Polar (sulfonyl), basic (piperidine)
Pivalamide analog () Pivalamide, 2,6-difluorobenzyl ~3.5* Steric hindrance (tert-butyl)

*Predicted LogP values based on substituent contributions.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, including insecticidal properties and implications in cancer treatment. This article synthesizes findings from various studies, highlighting its synthesis, biological effects, and structural characteristics.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with nitrobenzamide moieties. The synthesis typically utilizes reagents such as triethylamine and chloroform under controlled conditions to yield the desired product. Characterization techniques like IR, NMR, and MS are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagents UsedConditionsYield (%)
1Ethyl 2-(2-aminothiazol-4-yl)acetateRoom temperature85%
24-dimethylaminopyridine, triethylamineCooling to 273 K90%
3Chloroform washNeutral pH adjustment-

Insecticidal Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant insecticidal properties. For instance, sulfonamides containing thiazole moieties have shown potent toxicity against the cotton leafworm (Spodoptera littoralis), with lethal concentrations (LC50) ranging from 49.04 to 94.90 ppm. The toxicity index indicates that these compounds can effectively control pest populations, making them potential candidates for agricultural applications .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that compounds with similar structures can interfere with DNA repair mechanisms, enhancing the efficacy of conventional chemotherapeutics .

Case Studies and Research Findings

  • Insecticidal Efficacy : A study focused on the insecticidal effects of thiazole-based compounds revealed that those with nitro substitutions exhibited enhanced activity against Spodoptera littoralis. The research highlighted a correlation between structural modifications and increased potency, suggesting that the presence of a nitro group significantly contributes to biological activity .
  • Antitumor Activity : In vitro studies have shown that thiazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound were tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for further development in cancer therapy .

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